molecular formula C16H21N3O B7156999 N-(2,6-dimethyloxan-4-yl)-6-methylquinazolin-4-amine

N-(2,6-dimethyloxan-4-yl)-6-methylquinazolin-4-amine

Cat. No.: B7156999
M. Wt: 271.36 g/mol
InChI Key: JXWYUALUYCWHPI-UHFFFAOYSA-N
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Description

N-(2,6-dimethyloxan-4-yl)-6-methylquinazolin-4-amine is a synthetic organic compound that features a quinazoline core structure substituted with a dimethyloxan group

Properties

IUPAC Name

N-(2,6-dimethyloxan-4-yl)-6-methylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-10-4-5-15-14(6-10)16(18-9-17-15)19-13-7-11(2)20-12(3)8-13/h4-6,9,11-13H,7-8H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWYUALUYCWHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)NC2=NC=NC3=C2C=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethyloxan-4-yl)-6-methylquinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Dimethyloxan Group: The dimethyloxan group can be introduced via nucleophilic substitution reactions, where the quinazoline core is reacted with a suitable oxan derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethyloxan-4-yl)-6-methylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

N-(2,6-dimethyloxan-4-yl)-6-methylquinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-dimethyloxan-4-yl)-6-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethyloxan-4-yl)-6-methylquinazolin-4-amine is unique due to its specific combination of the quinazoline core and the dimethyloxan group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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